molecular formula C7H8O B2498095 3-Cyclopropylfuran CAS No. 1563530-01-7

3-Cyclopropylfuran

Cat. No.: B2498095
CAS No.: 1563530-01-7
M. Wt: 108.14
InChI Key: ANWJGFPAEFSYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylfuran is an organic compound with the molecular formula C₇H₈O It is a furan derivative where a cyclopropyl group is attached to the third carbon of the furan ring

Mechanism of Action

Mode of Action

Cyclopropane-containing compounds are known to impose conformational rigidity on the molecules of physiologically active compounds This could potentially influence the interaction of 3-Cyclopropylfuran with its targets, leading to changes in their function

Biochemical Pathways

They play a role in maintaining normal bodily functions and improving human health . .

Result of Action

It’s known that the structure and conformation of a compound can influence its biological activity . Therefore, the cyclopropyl group in this compound might have specific effects at the molecular and cellular level. More research is needed to understand these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylfuran can be achieved through several methods. One common approach involves the cyclization of acetylenic epoxides in the presence of a catalyst such as indium chloride (InCl₃). This method is efficient and yields high purity products .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of starting materials, cyclization reactions, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylfuran undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, forming furan oxides.

    Reduction: This reaction involves the addition of hydrogen, leading to the formation of cyclopropylfuran derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of furan oxides.

    Reduction: Formation of cyclopropylfuran derivatives.

    Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

3-Cyclopropylfuran has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Cyclopropylbenzene: Similar in structure but with a benzene ring instead of a furan ring.

    Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol molecule.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine group.

Uniqueness: 3-Cyclopropylfuran is unique due to the presence of both a cyclopropyl group and a furan ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-cyclopropylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWJGFPAEFSYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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